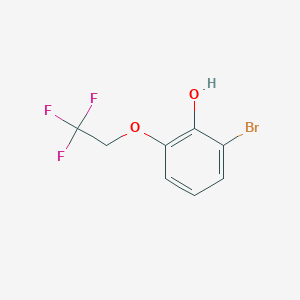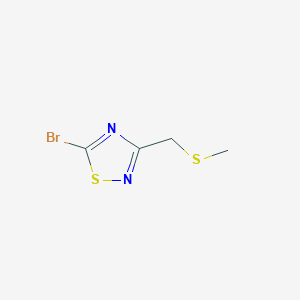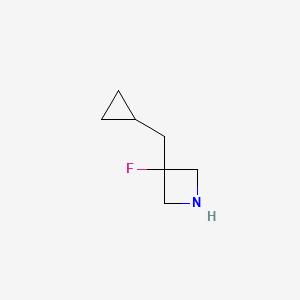
3-(Cyclopropylmethyl)-3-fluoro-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-3-fluoro-azetidine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-3-fluoro-azetidine typically involves the cyclopropanation of suitable precursors followed by fluorination and azetidine ring formation. One common method includes the use of cyclopropylmethyl halides, which undergo nucleophilic substitution reactions with azetidine derivatives in the presence of a fluorinating agent. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethyl)-3-fluoro-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethyl)-3-fluoro-azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoro-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained azetidine ring and the presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
3-(Cyclopropylmethyl)-azetidine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoro-azetidine:
Cyclopropylmethyl-azetidine: Similar structure but without the fluorine atom, leading to variations in chemical behavior and biological effects.
Uniqueness: 3-(Cyclopropylmethyl)-3-fluoro-azetidine is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological activity. The strained azetidine ring further enhances its uniqueness, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-3-fluoroazetidine |
InChI |
InChI=1S/C7H12FN/c8-7(4-9-5-7)3-6-1-2-6/h6,9H,1-5H2 |
InChI Key |
GMEYNNZZKCLNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


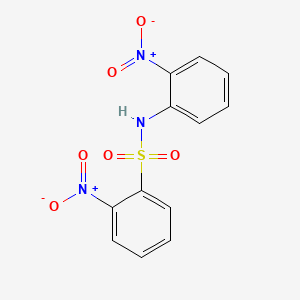
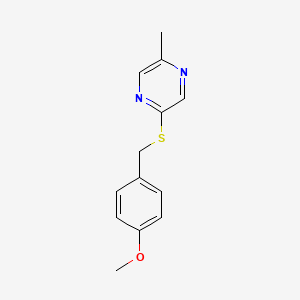
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)

![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

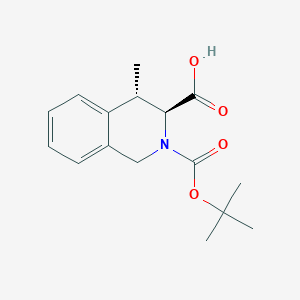
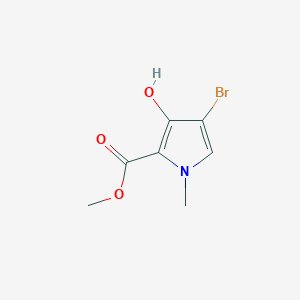

![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
